
TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylolpropane-diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is characterized by the presence of two glycidyl groups attached to a trimethylolpropane backbone. This compound is widely used in various industrial applications, particularly as a reactive diluent in epoxy resin formulations due to its ability to reduce viscosity and improve mechanical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylolpropane-diglycidyl ether is synthesized through a two-step process involving the reaction of trimethylolpropane with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate. This intermediate is then dehydrochlorinated using sodium hydroxide to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylolpropane-diglycidyl ether undergoes various chemical reactions, including:
Addition Reactions: It reacts with amines, acids, and alcohols to form cross-linked polymer networks.
Polymerization: It can be polymerized with other monomers to form epoxy resins.
Common Reagents and Conditions:
Amines: Used in the formation of polymer networks.
Acids and Alcohols: React with the glycidyl groups to form esters and ethers.
Major Products:
Cross-linked Polymers: Formed through addition reactions with amines.
Epoxy Resins: Produced by polymerization with other monomers.
Wissenschaftliche Forschungsanwendungen
Trimethylolpropane-diglycidyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a reactive diluent in epoxy resin formulations to improve mechanical properties and reduce viscosity.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, sealants, and elastomers.
Wirkmechanismus
The mechanism of action of trimethylolpropane-diglycidyl ether involves the reactivity of its glycidyl groups. These groups can undergo ring-opening reactions with nucleophiles such as amines, acids, and alcohols, leading to the formation of cross-linked polymer networks. The molecular targets include the nucleophilic sites on the reacting molecules, and the pathways involved are primarily addition and polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Bisphenol A Diglycidyl Ether: Another widely used glycidyl ether in epoxy resin formulations.
Cyclohexane Dimethanol Diglycidyl Ether: Known for its flexibility and toughness in polymer networks.
Neopentyl Glycol Diglycidyl Ether: Offers improved thermal stability and mechanical properties.
Uniqueness: Trimethylolpropane-diglycidyl ether is unique due to its trimethylolpropane backbone, which provides three reactive sites for glycidyl groups. This structure allows for the formation of highly cross-linked and mechanically robust polymer networks, making it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
18425-64-4 |
|---|---|
Molekularformel |
C12H24O6 |
Molekulargewicht |
264.318 |
IUPAC-Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-(oxiran-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O3.C6H14O3/c1(5-3-8-5)7-2-6-4-9-6;1-2-6(3-7,4-8)5-9/h5-6H,1-4H2;7-9H,2-5H2,1H3 |
InChI-Schlüssel |
ZWHGJDQVQZVOHM-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.C1C(O1)COCC2CO2 |
Synonyme |
TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)
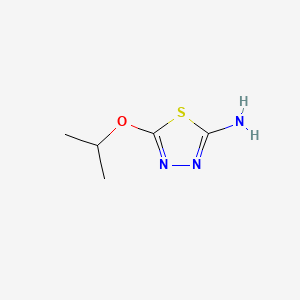
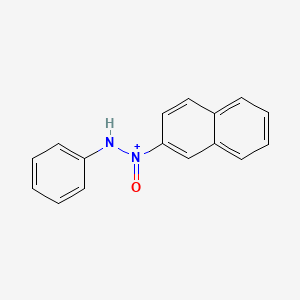
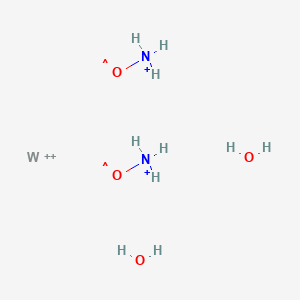


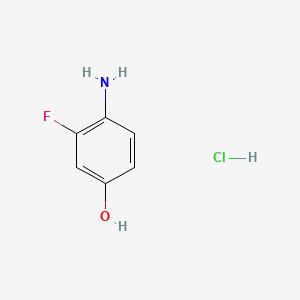
![(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione](/img/structure/B579380.png)
![[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate](/img/structure/B579381.png)
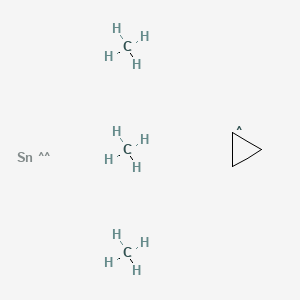
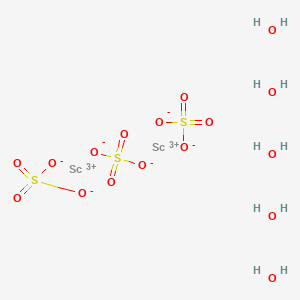
![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)
